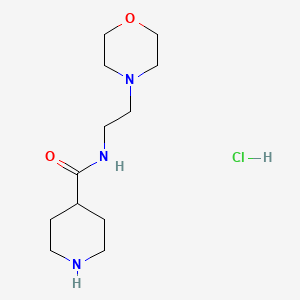
N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide hydrochloride
Overview
Description
N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide hydrochloride is a biochemical used for proteomics research . The molecular formula is C12H23N3O2•HCl .
Molecular Structure Analysis
The molecular weight of this compound is 241.33 . The exact mass is 241.179031 Da .Physical And Chemical Properties Analysis
The density of this compound is 1.1±0.1 g/cm3. It has a boiling point of 452.6±45.0 °C at 760 mmHg .Scientific Research Applications
Corrosion Inhibition
N-substituted morpholine and piperidine derivatives demonstrate significant effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds interact with the metal surface to form protective films, thereby reducing corrosion rates. The inhibition efficiency varies with compound concentration and temperature, indicating a predominantly physisorption mechanism. Such studies are crucial for developing new materials with improved corrosion resistance in industrial applications (Nnaji et al., 2017).
Antipsychotic Potential
Heterocyclic carboxamide analogues, structurally related to the queried compound, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds exhibit promising activity in binding to dopamine and serotonin receptors and demonstrate efficacy in animal models predictive of antipsychotic activity without prominent side effects. Such research provides insights into the development of novel therapeutic agents for psychiatric disorders (Norman et al., 1996).
Enzyme Inhibition for Neurodegenerative Diseases
Certain piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity, revealing potent inhibitors. These findings are significant for the development of drugs targeting neurodegenerative diseases such as Alzheimer's, where AChE inhibitors can play a crucial role in managing symptoms by enhancing cholinergic neurotransmission (Sugimoto et al., 1990).
DNA Damage Assessment in Cancer
Innovative stochastic microsensors based on derivatives including N-(2-piperidin-1-ylethyl)oleamide and N-(2-morpholinoethyl)oleamide have been developed for assessing DNA damage in cancer patients. These sensors measure biomarkers in urine and blood samples, offering non-invasive methods for monitoring the extent of DNA damage, which is crucial for cancer prognosis and treatment monitoring (Stefan-van Staden et al., 2020).
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2.ClH/c16-12(11-1-3-13-4-2-11)14-5-6-15-7-9-17-10-8-15;/h11,13H,1-10H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAAVRRTLNQRQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCN2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)


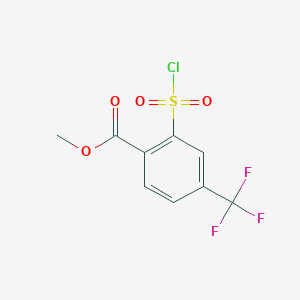

![3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)


![4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile](/img/structure/B1518565.png)
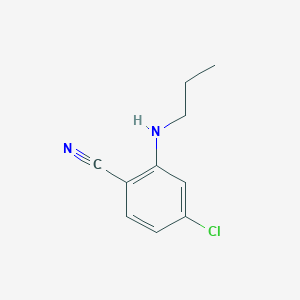

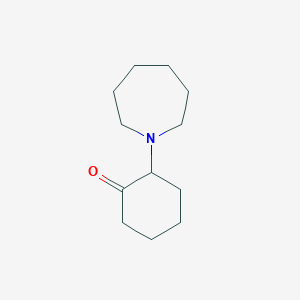
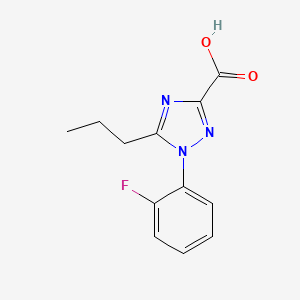
![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B1518575.png)